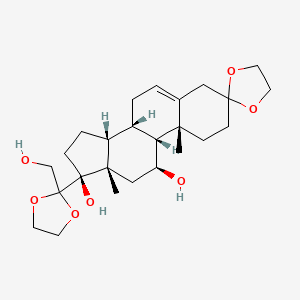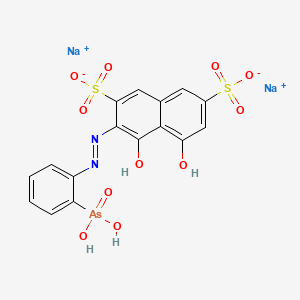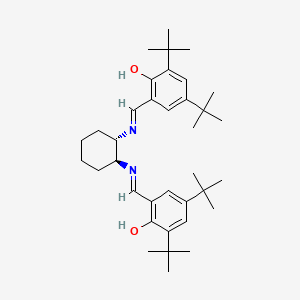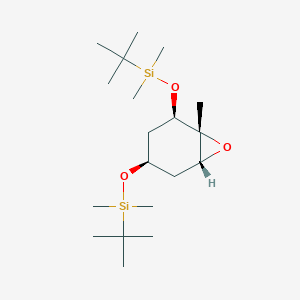
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide is a complex organic compound characterized by its cyclohexane ring structure with multiple substituents. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of tert-butyldimethylsilyloxy groups and an epoxide ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide is used as an intermediate in the synthesis of complex molecules. Its stereochemistry and functional groups make it a versatile building block for constructing chiral compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential in drug development. The epoxide ring is a reactive site that can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is functionalized with methyl and hydroxyl groups.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, forming tert-butyldimethylsilyloxy groups.
Epoxidation: The protected cyclohexane derivative is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The epoxide can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted cyclohexane derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide involves its interaction with nucleophiles. The epoxide ring is highly strained and electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions.
Molecular Targets and Pathways
In biological systems, the compound can target enzymes and proteins with nucleophilic active sites. The interaction with these targets can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane: Lacks the epoxide ring, making it less reactive.
(1R,2S,4R,6R)-2,4-Bis(trimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide: Similar structure but with different silyl protecting groups, affecting its reactivity and stability.
(1R,2S,4R,6R)-2,4-Dihydroxy-1-methyl-cyclohexane 1,2-Epoxide: Lacks the silyl protecting groups, making it more prone to side reactions.
Uniqueness
The presence of tert-butyldimethylsilyloxy groups in (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide provides enhanced stability and selectivity in reactions. This makes it a unique and valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQALZHZPLDGLJR-YKTARERQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747164 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-20-1 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
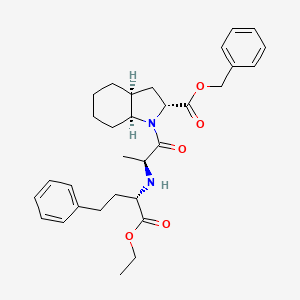

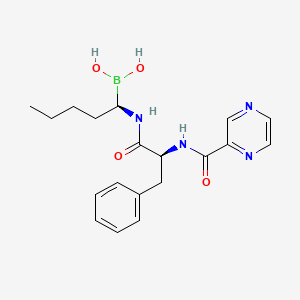

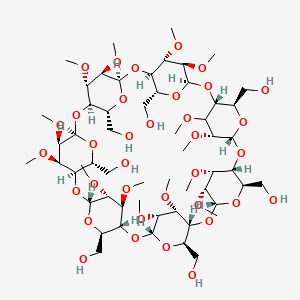
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
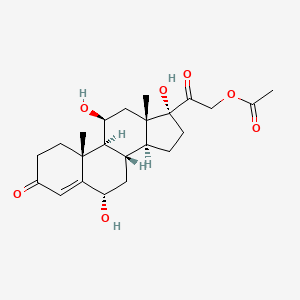
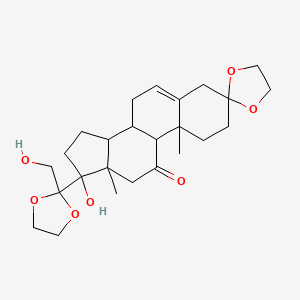
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
